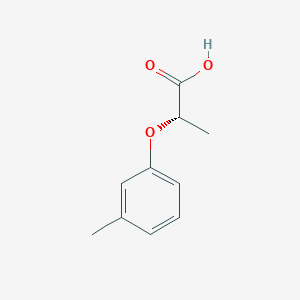![molecular formula C15H23NO2S B261542 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol, also known as DMPT, is a chemical compound that has gained attention in recent years due to its potential applications in various fields of research. DMPT is a sulfur-containing organic compound that belongs to the class of thiopyran derivatives. It is a colorless liquid with a characteristic odor and is soluble in water and ethanol.
作用機序
The mechanism of action of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol is not fully understood, but it is believed to involve the activation of the mammalian target of rapamycin (mTOR) pathway. This pathway plays a key role in regulating cell growth and metabolism. 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been shown to increase the phosphorylation of mTOR and its downstream targets, leading to increased protein synthesis and cell proliferation.
Biochemical and Physiological Effects
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been found to have various biochemical and physiological effects. It has been shown to increase the expression of genes involved in protein synthesis, cell growth, and immune response. 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has also been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain, leading to improved cognitive function and mood. In addition, 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol in lab experiments is its ability to improve the growth rate and feed intake of aquatic animals, which can lead to improved production efficiency. 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has some limitations, including its potential toxicity at high doses and its limited solubility in certain solvents.
将来の方向性
There are several potential future directions for research on 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol. One area of focus could be the development of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol-based pharmaceuticals for the treatment of various diseases, particularly those involving oxidative stress and inflammation. Another area of research could be the investigation of the effects of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol on the gut microbiome and its potential as a prebiotic or probiotic agent. Additionally, further studies could be conducted to explore the potential applications of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol in other fields, such as agriculture and environmental science.
合成法
The synthesis of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol involves the reaction of 3-methoxybenzaldehyde with dimethylamine in the presence of sulfur, followed by the addition of sodium borohydride. The resulting product is then treated with hydrogen sulfide to obtain 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol. This synthesis method has been optimized to achieve high yields and purity of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol.
科学的研究の応用
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been found to have various applications in scientific research. It has been used as a feed attractant for aquatic animals, particularly in aquaculture. 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been shown to increase the feed intake and growth rate of fish and shrimp, leading to improved production efficiency. In addition, 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been studied for its potential use as a biomarker for oxidative stress and inflammation in cells and tissues. 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has also been investigated for its potential as a pharmaceutical agent for the treatment of various diseases, including cancer and neurological disorders.
特性
製品名 |
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol |
|---|---|
分子式 |
C15H23NO2S |
分子量 |
281.4 g/mol |
IUPAC名 |
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)thian-4-ol |
InChI |
InChI=1S/C15H23NO2S/c1-16(2)10-13-11-19-8-7-15(13,17)12-5-4-6-14(9-12)18-3/h4-6,9,13,17H,7-8,10-11H2,1-3H3 |
InChIキー |
QUHCBTOVBXOVQR-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CSCCC1(C2=CC(=CC=C2)OC)O |
正規SMILES |
CN(C)CC1CSCCC1(C2=CC(=CC=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)

![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)
![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)

![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)
![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)

![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)


